molecular formula C21H30Cl2N2 B14595601 1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole CAS No. 61019-67-8

1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole

Cat. No.: B14595601
CAS No.: 61019-67-8
M. Wt: 381.4 g/mol
InChI Key: CWISXLUGSRCBNG-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a 2,4-dichlorophenyl group and a dodecyl chain attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and dodecylamine.

    Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with dodecylamine to form 2,4-dichlorophenyl-dodecylamine.

    Cyclization: The resulting intermediate is then subjected to cyclization with imidazole under suitable reaction conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atoms in the phenyl ring can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole
  • 1-[2-(2,4-dichlorobenzyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole
  • 1-(2-Allyloxy)-2-(2,4-dichlorophenyl)ethyl-1H-imidazole (Imazalil)

Uniqueness

1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole is unique due to its specific structural features, such as the presence of a long dodecyl chain and the 2,4-dichlorophenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61019-67-8

Molecular Formula

C21H30Cl2N2

Molecular Weight

381.4 g/mol

IUPAC Name

1-[2-(2,4-dichlorophenyl)dodecyl]imidazole

InChI

InChI=1S/C21H30Cl2N2/c1-2-3-4-5-6-7-8-9-10-18(16-25-14-13-24-17-25)20-12-11-19(22)15-21(20)23/h11-15,17-18H,2-10,16H2,1H3

InChI Key

CWISXLUGSRCBNG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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